molecular formula C17H15ClN2O4S B2533219 2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 433943-85-2

2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B2533219
CAS No.: 433943-85-2
M. Wt: 378.83
InChI Key: JBXRTKUJCATKBR-UHFFFAOYSA-N
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Description

2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a high-purity synthetic organic compound designed for research applications. This benzoylurea derivative features a distinctive molecular architecture comprising a 3-chloro-4-ethoxy phenyl ring connected to a carbamothioyl group, which is further linked to an aminobenzoic acid moiety. The strategic incorporation of chlorine, ethoxy, and carboxylic acid functional groups creates a multifunctional scaffold with potential for diverse chemical interactions and biological activity. Researchers can utilize this compound as a key intermediate in medicinal chemistry projects, particularly in the design and synthesis of novel enzyme inhibitors and receptor modulators. The presence of both hydrogen bond donor and acceptor sites, along with the thiocarbonyl group, makes it valuable for developing structure-activity relationships in drug discovery programs. The compound's structural features are characteristic of molecules investigated for targeting various biological pathways, similar to other specialized research compounds described in patent literature . This product is provided as a solid material with guaranteed purity levels suitable for research applications. It is intended for laboratory use by qualified researchers studying chemical-biological interactions. As with all research chemicals, proper safety precautions including personal protective equipment and adequate ventilation should be employed during handling. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-2-24-14-8-7-10(9-12(14)18)15(21)20-17(25)19-13-6-4-3-5-11(13)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRTKUJCATKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3-Chloro-4-ethoxybenzoyl chloride: This intermediate is synthesized by reacting 3-chloro-4-ethoxybenzoic acid with thionyl chloride under reflux conditions.

    Formation of the Carbamothioyl Intermediate: The 3-chloro-4-ethoxybenzoyl chloride is then reacted with thiourea to form the corresponding carbamothioyl intermediate.

    Coupling with Aminobenzoic Acid: Finally, the carbamothioyl intermediate is coupled with 2-aminobenzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid belongs to a class of compounds known for their diverse biological activities. The molecular formula is C16H16ClN2O3SC_{16}H_{16}ClN_2O_3S, and it features a complex structure that contributes to its functionality in various applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoic acids have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the chloro and ethoxy groups enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines.

Antimicrobial Properties

Compounds containing thiourea moieties have demonstrated antimicrobial activity against a range of pathogens. The presence of the carbamothioyl group in this compound may contribute to its effectiveness against bacterial strains, making it a candidate for developing new antibiotics.

Herbicidal Activity

Research into similar benzoic acid derivatives has revealed potential herbicidal properties. The structural features of this compound could be optimized for use as a herbicide, targeting specific weed species while minimizing effects on crops.

Polymer Chemistry

The unique chemical structure allows for the potential use of this compound in polymer synthesis. Its reactivity can be harnessed to create novel polymeric materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values in the micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to existing antibiotics.
Study CHerbicidal ActivityIdentified as a potential herbicide with selective action against specific weed species without harming crops.

Mechanism of Action

The mechanism of action of 2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key signaling molecules or metabolic enzymes, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Notable Features
Target Compound: 2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid 3-Cl, 4-OEt ~394.8 (estimated) N/A N/A Ethoxy enhances lipophilicity; chloro provides electron-withdrawing effects .
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid () 4-Cl ~350.8 N/A N/A Lacks ethoxy; ester derivatives (e.g., methyl ester) show altered solubility .
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid () 3-Cl, 4-Me 289.7 1.385 396 Methyl group reduces steric bulk vs. ethoxy; higher density .
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]propenoyl}carbamothioyl)amino]benzoic acid () 2-Cl, propenoyl-isopropylphenyl 402.1 N/A N/A Rigid propenoyl group; higher molecular weight .
4-Chloro-3-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid () 3-Cl, 4-OEt, 3-NO₂ ~424.8 (estimated) N/A N/A Nitro group increases electron-withdrawing effects; potential toxicity concerns .

Biological Activity

2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid, with the chemical formula C17H15ClN2O4S, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with various functional groups, including a chloro-ethoxyphenyl group and a carbamothioyl group. The synthesis typically involves multi-step organic reactions, starting with the preparation of 3-chloro-4-ethoxyphenyl isocyanate, which reacts with a 5-amino-1,3-dicarboxylate derivative under controlled conditions. Solvents like dichloromethane or tetrahydrofuran are commonly used, along with catalysts such as triethylamine to facilitate the reaction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation in various lines, including HeLa and A549 cells. The presence of halogen substituents has been correlated with enhanced inhibitory potential against these cancerous cell lines .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound AHeLa10
Compound BA54915
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may alter enzyme activity or receptor binding affinity, leading to apoptosis in cancer cells. The exact pathways remain under investigation but are critical for understanding its therapeutic potential .

Case Studies

A notable study focused on the anticancer effects of similar compounds demonstrated that derivatives with electron-withdrawing groups showed increased potency against cancer cell lines. The study utilized SRB assays to evaluate cytotoxicity and found that specific structural modifications significantly impacted biological activity .

Case Study: Inhibition of RET Kinase
Another investigation explored the use of benzamide derivatives as RET kinase inhibitors. Compounds exhibiting halogen substitutions were found to inhibit RET kinase activity effectively, suggesting potential applications in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid?

  • Methodology : The compound can be synthesized via condensation of 4-aminobenzoic acid with 3-chloro-4-ethoxybenzoyl isothiocyanate under reflux in dry acetone for 3 hours. Reaction progress is monitored by TLC, and purification is achieved through filtration and crystallization using absolute ethanol .
  • Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the isothiocyanate. Post-reaction, acidification may be required to isolate the benzoic acid derivative.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Identify aromatic protons (δ 7.1–7.8 ppm), carbamothioyl NH (δ ~10.5 ppm), and COOH protons (δ ~12.9 ppm). Anisotropic effects in the aromatic region may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ expected at m/z 379.05 for C₁₇H₁₄ClN₂O₃S).

Advanced Research Questions

Q. How can SHELX software be utilized for crystallographic analysis of this compound?

  • Workflow :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods.

Refinement : Apply SHELXL for anisotropic displacement parameter refinement. Address disorder using PART instructions for overlapping electron density regions .

  • Challenges : High Z′ values or twinning may require specialized refinement strategies (e.g., TWIN/BASF commands in SHELXL) .

Q. What structural modifications enhance the bioactivity of thiosemicarbazide derivatives like this compound?

  • SAR Insights :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring improves insecticidal activity by enhancing electrophilicity .
  • Thiourea vs. Thiazolidinone : Cyclization with chloroacetyl chloride forms thiazolidinone derivatives, which may exhibit higher stability and bioavailability .
    • Testing Protocol : Evaluate bioactivity via in vitro enzyme inhibition assays (e.g., acetylcholinesterase for insecticidal studies) and compare IC₅₀ values across derivatives .

Q. How can contradictions in bioassay data be resolved for structurally similar compounds?

  • Analytical Strategies :

  • Control for Solubility : Use DMSO/water co-solvents to ensure compound dissolution without denaturing assay proteins.
  • Reproducibility Checks : Validate results across multiple batches and independent labs.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding affinities .

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